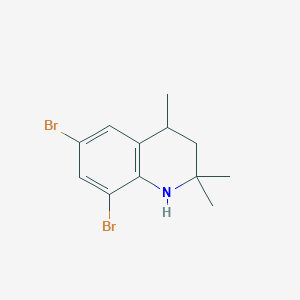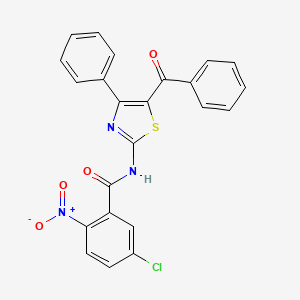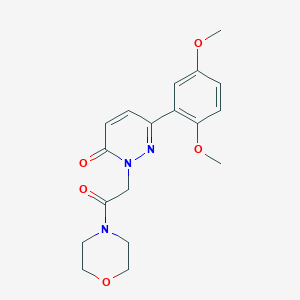![molecular formula C13H10N2O5S2 B2724172 3-[(5Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid CAS No. 1641543-80-7](/img/structure/B2724172.png)
3-[(5Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound with a diverse structure incorporating a thiazolidine ring, a propanoic acid group, and a nitrobenzylidene substituent
Synthetic Routes and Reaction Conditions
Condensation of 4-nitrobenzaldehyde with thiazolidine-2,4-dione in the presence of a base to form the intermediate.
Addition of 3-bromopropanoic acid to the intermediate using a solvent like ethanol and a catalyst such as sodium ethoxide.
Purification via recrystallization or chromatography.
Industrial Production Methods: : While industrial-scale production methods are less documented, optimization of the above steps could include:
Using automated synthesizers for consistent quality.
Scaling up with continuous flow reactors for higher yield.
Types of Reactions
Oxidation: : The thiazolidine ring and the nitro group can undergo oxidation.
Reduction: : The nitro group is reducible to an amine.
Substitution: : Halogenation or nitration at reactive sites.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Hydrogenation with palladium on carbon.
Substitution: : Halogenating agents like bromine in the presence of a catalyst.
Major Products
Oxidation yields sulfoxides or sulfones.
Reduction converts the nitro group to an amine.
Substitution products depend on the nature of the substituent.
Aplicaciones Científicas De Investigación
The compound's unique structure renders it useful in multiple research avenues:
Chemistry: : As an intermediate in synthesizing other heterocyclic compounds.
Biology: : Potential inhibitor of enzymes due to its thiazolidine core.
Medicine: : Exploration as an anti-inflammatory or anti-cancer agent due to the nitro and thiazolidine moieties.
Industry: : Incorporation in materials science, particularly for polymer synthesis and surface treatments.
Effects
The compound could inhibit specific enzymes by binding to their active sites.
The nitro group may undergo reduction within biological systems, leading to reactive intermediates that affect cellular pathways.
Molecular Targets and Pathways
Enzyme inhibition: : Thiazolidine derivatives are known to inhibit enzymes like aldose reductase.
Pathways: : May interfere with cellular signaling pathways involved in inflammation and proliferation.
Similar Compounds
Thiazolidine-2,4-dione: : Lacks the propanoic acid and nitrobenzylidene substituents.
4-Nitrobenzylidene derivatives: : Often lack the thiazolidine ring.
Propanoic acid derivatives: : Typically do not contain the thiazolidine ring or the nitrobenzylidene group.
Uniqueness
The incorporation of a nitrobenzylidene and a thiazolidine ring within the same molecule is uncommon.
This dual functionality could result in unique biological and chemical reactivity.
Hopefully, this hits the spot. Let me know if there's anything you'd like to delve into further.
Propiedades
IUPAC Name |
3-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5S2/c16-11(17)5-6-14-12(18)10(22-13(14)21)7-8-1-3-9(4-2-8)15(19)20/h1-4,7H,5-6H2,(H,16,17)/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFDDSLQPRDLDE-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2724089.png)
![3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2724090.png)
![3-tert-butyl-1-[(2-chlorophenyl)methyl]-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2724091.png)


![N-{4-[5-(5-chlorofuran-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2724097.png)
![4-fluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2724098.png)

![3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
![2,6-dichloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2724103.png)
![N-(2-ethylphenyl)-2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2724106.png)

![6-Ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B2724110.png)
![N-(5-chloro-2-methoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2724112.png)
